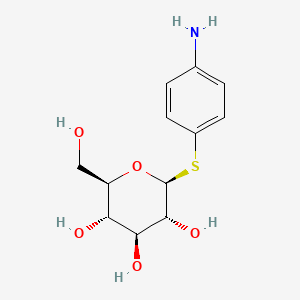

4-Aminophenyl 1-Thio-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminophenyl 1-Thio-beta-D-glucopyranoside: is a glycoside derivative that consists of a glucose molecule linked via a sulfur atom to a p-aminophenyl group. This compound is known for its unique structural configuration, which plays a crucial role in its interaction with enzymes and its overall biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 1-Thio-beta-D-glucopyranoside typically involves the reaction of 4-aminophenyl thiol with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions:

Oxidation: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside can undergo oxidation reactions, often resulting in the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thiol group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Disulfides, sulfoxides

Reduction: Thiol derivatives

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is used as a substrate in enzymatic assays to study the activity of glycosidases and other related enzymes .

Biology: In biological research, this compound is employed to investigate enzyme-substrate interactions and to develop affinity matrices for the purification of specific enzymes .

Industry: In industrial settings, this compound is used in the synthesis of various biochemical reagents and as a component in diagnostic kits .

作用機序

The mechanism of action of 4-Aminophenyl 1-Thio-beta-D-glucopyranoside involves its interaction with specific enzymes, where it acts as a substrate or inhibitor. The compound’s unique structure allows it to bind to the active site of enzymes, thereby modulating their activity. This interaction often involves the formation of a glycosidic bond between the glucose moiety and the enzyme, leading to changes in the enzyme’s conformation and activity.

類似化合物との比較

- 4-Aminophenyl-1-thio-beta-D-galactopyranoside

- 4-Aminophenyl-beta-D-thiogalactoside

- 4-Aminophenyl-beta-D-glucopyranoside

Comparison: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both amino and thiol functional groups. This combination allows for versatile chemical reactivity and specific interactions with enzymes, making it distinct from other similar compounds .

生物活性

4-Aminophenyl 1-Thio-beta-D-glucopyranoside is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H13N1O5S1

- CAS Number : 58737-22-7

This compound exhibits several biological activities through various mechanisms:

- Antiviral Activity : Recent studies have demonstrated that derivatives of this compound show potent antiviral effects against hepatitis C virus (HCV) and classical swine fever virus (CSFV). The compounds significantly inhibit viral genome replication, with IC50 values in the low micromolar range, indicating strong antiviral potential .

- Enzyme Inhibition : This compound has been shown to inhibit β-1,4-galactosyltransferase (β1,4-GalT), which plays a crucial role in glycosylation processes. The inhibition of this enzyme can impact various biological pathways, including those involved in cell signaling and immune responses .

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative conditions by preventing neuronal cell death and supporting nerve growth factor (NGF) signaling. This is particularly relevant in the context of diabetes-induced retinal neurodegeneration .

Biological Activity Summary Table

Antiviral Efficacy

A study published in Nature demonstrated that derivatives of this compound significantly reduced viral load in infected cells. The compounds were effective in both early and late stages of the viral life cycle, suggesting their utility as therapeutic agents against viral infections .

Neuroprotective Mechanisms

In a model of diabetic retinopathy, treatment with this compound resulted in improved retinal function and reduced apoptosis of retinal neurons. The study highlighted its role in modulating oxidative stress pathways and preserving mitochondrial function .

Enzyme Interaction Studies

In silico docking studies have indicated that this compound interacts favorably with the active sites of several glycosyltransferases. This interaction suggests a potential for developing targeted therapies that exploit these enzyme interactions to modulate glycosylation patterns in disease states .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis method described in the paper for p-aminophenyl-1-thio-beta-D-glucopyranoside?

A1: The paper presents an improved method for synthesizing p-aminophenyl 1-thio-beta-D-glycosides, including p-aminophenyl-1-thio-beta-D-glucopyranoside. The key improvement lies in using sodium methoxide during the condensation reaction of acetylglycosyl bromides with p-aminobenzenethiol []. This modification likely enhances the reaction yield and purity of the final product.

Q2: Besides p-aminophenyl-1-thio-beta-D-glucopyranoside, what other compounds were synthesized using this improved method?

A2: The researchers successfully synthesized several p-aminophenyl 1-thio-beta-D-glycosides using this method. These include p-aminophenyl 1-thio-beta-D-galactopyranoside, p-aminophenyl 1-thio-beta-D-xylopyranoside, and 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside []. This demonstrates the versatility of the method for synthesizing a range of similar compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。